2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C14H9FN2O2 . It has a molecular weight of 256.24 . This compound is recognized as a fused bicyclic heterocycle .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of similar compounds has been achieved through ring closure reactions, the Suzuki reaction, hydrolysis, and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the reaction outcome can be explained by the initial iodine-catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The SMILES string for this compound is FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 .Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, making them an important area of research . Future directions may include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDOXBWVQISOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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